N-Methyl-L-valine

Catalog No.
S1768881
CAS No.
2480-23-1
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-L-valine

CAS Number

2480-23-1

Product Name

N-Methyl-L-valine

IUPAC Name

(2S)-3-methyl-2-(methylamino)butanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1

InChI Key

AKCRVYNORCOYQT-YFKPBYRVSA-N

SMILES

CC(C)C(C(=O)O)NC

Synonyms

3-methyl-2-(methylamino)butanoic acid, MeVal, N-methylvaline

Canonical SMILES

CC(C)C(C(=O)O)NC

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC

Protein Structure and Function

N-Methyl-L-valine is an amino acid derivative where a methyl group is added to the nitrogen atom of the L-valine molecule. This modified amino acid can be incorporated into proteins during cell culture experiments. By replacing L-valine with N-Methyl-L-valine, researchers can probe protein folding, stability, and function. The additional methyl group can cause subtle changes in protein interactions and dynamics, providing insights into how these factors influence protein activity.

Ligand Binding Assays

N-Methyl-L-valine can be a useful tool in ligand binding assays. When conjugated to a molecule of interest, it can serve as a probe for interactions with specific receptors or proteins. The presence of the methyl group can sometimes improve binding affinity or selectivity, allowing for more sensitive detection of interactions.

N-Methyl-L-valine is an amino acid derivative that belongs to the class of N-methylated amino acids. It is characterized by the presence of a methyl group attached to the nitrogen atom of the valine side chain, which alters its properties compared to standard L-valine. This compound is particularly significant in organic chemistry and biochemistry, as it plays a crucial role in peptide synthesis and the development of biologically active molecules. Its chemical formula is C6H13NO2C_6H_{13}NO_2 and it is recognized for its unique structural features that influence its reactivity and biological interactions.

The mechanism of action of N-Methyl-L-valine is not fully understood. As mentioned earlier, research suggests it might influence anabolic hormone secretion, but the specifics require further investigation [].

Typical of amino acids, including:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions, where the carboxyl group of one amino acid reacts with the amino group of another, releasing water.
  • Oxidation and Reduction: The compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide. Reduction can also occur, often facilitated by hydrogen gas in the presence of catalysts like palladium on carbon.
  • Substitution Reactions: Nucleophilic substitution reactions may occur where the methyl group can be replaced by other functional groups under appropriate conditions.

These reactions are fundamental for utilizing N-Methyl-L-valine in synthetic organic chemistry and medicinal chemistry applications.

N-Methyl-L-valine exhibits various biological activities primarily due to its incorporation into peptides. It can influence protein structure and function, impacting cellular processes such as signaling pathways and metabolic regulation. The presence of N-methylation can enhance the stability and bioavailability of peptides, making them more effective in therapeutic contexts. Additionally, studies have indicated that N-methylated amino acids may play roles in modulating receptor activity and cellular responses, although specific mechanisms require further investigation.

N-Methyl-L-valine can be synthesized through several methods:

  • Direct Methylation: Valine can be methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
  • Enzymatic Methods: Enzymatic approaches using methyltransferases have been explored for producing N-methylated amino acids with high specificity.
  • Chemical Synthesis: A common laboratory method involves reacting valine with methylating agents under controlled conditions to yield N-Methyl-L-valine.

These methods allow for the production of N-Methyl-L-valine in varying scales for research and industrial applications.

N-Methyl-L-valine has several applications:

  • Peptide Synthesis: It is widely used as a building block in peptide synthesis due to its ability to form stable peptide bonds while imparting unique properties to the resulting peptides.
  • Drug Development: The compound is explored in the design of pharmaceuticals, particularly those targeting specific biological pathways or receptors.
  • Biochemical Research: It serves as a tool in biochemical studies to investigate protein interactions and functions.

Interaction studies involving N-Methyl-L-valine focus on its role within peptides and proteins. Research indicates that N-methylated amino acids can alter binding affinities and specificities when incorporated into peptide sequences. For instance, studies have shown that peptides containing N-Methyl-L-valine exhibit enhanced stability against enzymatic degradation compared to their non-methylated counterparts. Such modifications can significantly influence biological activity and therapeutic efficacy.

N-Methyl-L-valine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
L-ValineStandard amino acid without methylationEssential amino acid critical for protein synthesis
N,N-Dimethyl-L-valineTwo methyl groups on nitrogenIncreased hydrophobicity; altered biological activity
L-LeucineBranched-chain amino acidLarger side chain; different metabolic pathways
N-Methyl-GlycineMethylated glycineSmaller size; different reactivity profile

N-Methyl-L-valine's uniqueness lies in its specific methylation pattern on the nitrogen atom, which influences its reactivity and biological interactions compared to other similar compounds. This distinct feature makes it a valuable component in synthetic chemistry and pharmaceutical development.

XLogP3

-1.5

UNII

8JVQ5G9K5V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-methylvaline
N-methyl-L-valine

Dates

Modify: 2023-08-15

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